(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine moiety is then attached to the substituted phenyl ring through a series of reactions, which may include amination and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bond or the amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine: Similar structure but with a different fluorine position.
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine: Chlorine substituted instead of bromine.
(S)-1-(2-Bromo-5-chlorophenyl)prop-2-EN-1-amine: Chlorine substituted instead of fluorine.
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can lead to distinct interactions with other molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
DTPFZNXMTXNKDN-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.